molecular formula C18H16ClN3O B3408142 4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one CAS No. 862828-67-9

4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B3408142
CAS No.: 862828-67-9
M. Wt: 325.8 g/mol
InChI Key: NPVQDBXWGWWOHD-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring, with a chloromethylphenyl substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of the Pyrrolidinone Ring: This step may involve the cyclization of an appropriate amine with a ketone or aldehyde.

    Coupling of the Benzimidazole and Pyrrolidinone Units: This can be done through nucleophilic substitution or other coupling reactions.

    Introduction of the Chloromethylphenyl Group: This step might involve a Friedel-Crafts alkylation or similar reaction to introduce the chloromethylphenyl substituent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone moieties.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted benzimidazole or pyrrolidinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like this can be used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand the interaction of small molecules with biological macromolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Industry: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings.

    Chloromethylphenyl Substituted Compounds: Compounds with similar substituents.

Uniqueness

The uniqueness of 4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-11-6-7-13(9-14(11)19)22-10-12(8-17(22)23)18-20-15-4-2-3-5-16(15)21-18/h2-7,9,12H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVQDBXWGWWOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
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4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
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4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
Reactant of Route 4
4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
Reactant of Route 5
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4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
Reactant of Route 6
4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one

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